1-(Cyclohexyloxy)-4-iodobenzene
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Overview
Description
1-(Cyclohexyloxy)-4-iodobenzene is an organic compound that features a benzene ring substituted with an iodine atom and a cyclohexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Cyclohexyloxy)-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-(Cyclohexyloxy)benzene . This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the benzene ring.
Another method involves the Suzuki-Miyaura coupling reaction , where a boronic acid derivative of cyclohexyloxybenzene is reacted with an aryl halide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound often employs the Suzuki-Miyaura coupling reaction due to its scalability and efficiency. The process involves large-scale reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexyloxy)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used, leading to different oxidation states or reduced forms of the compound.
Scientific Research Applications
1-(Cyclohexyloxy)-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It is explored for its properties in creating novel materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of 1-(Cyclohexyloxy)-4-iodobenzene depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
1-(Cyclohexyloxy)-4-iodobenzene can be compared with other similar compounds, such as:
- 1-(Cyclohexyloxy)-4-bromobenzene
- 1-(Cyclohexyloxy)-4-chlorobenzene
- 1-(Cyclohexyloxy)-4-fluorobenzene
These compounds share similar structures but differ in the halogen atom attached to the benzene ring. The iodine atom in this compound provides unique reactivity and properties compared to its bromine, chlorine, and fluorine counterparts.
Properties
IUPAC Name |
1-cyclohexyloxy-4-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNLKAYCBCEOMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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